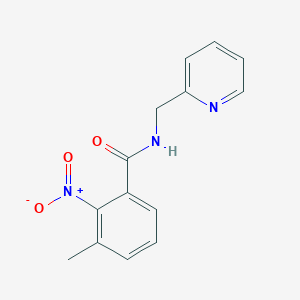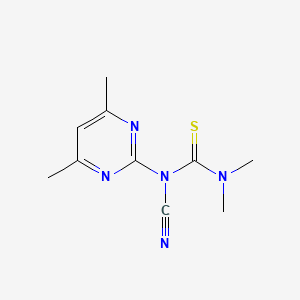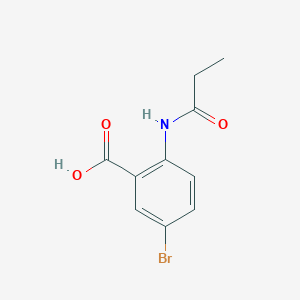
3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide, also known as CEC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. This compound has also been found to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide. One area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of research is the study of the neuroprotective properties of this compound and its potential use in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects.
Synthesis Methods
3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 2-ethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities. This compound has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-(2-ethoxyphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-2-21-13-9-5-4-8-12(13)19-17(20)16-15(18)11-7-3-6-10-14(11)22-16/h3-10H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXQHGAQBDYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)

![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)



![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)


![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)